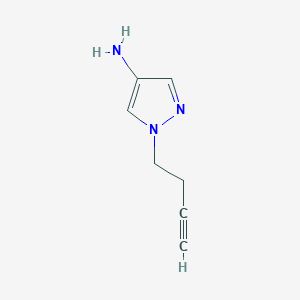
1-(3-Butyn-1-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-3-yn-1-yl group attached to the first nitrogen atom of the pyrazole ring and an amine group at the fourth position. The presence of the alkyne group (but-3-yn-1-yl) imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-butyn-1-ol: An alkyne alcohol with similar reactivity but different functional groups.
1-(but-3-yn-1-yl)pyrrolidine: A pyrrolidine derivative with an alkyne group.
but-3-yn-1-ylbenzene: An aromatic compound with an alkyne group.
Uniqueness: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the alkyne group, which imparts distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H9N3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
1-but-3-ynylpyrazol-4-amine |
InChI |
InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2 |
InChI-Schlüssel |
IVIOOGNRMGDBCX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCN1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)

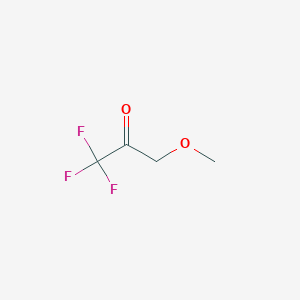
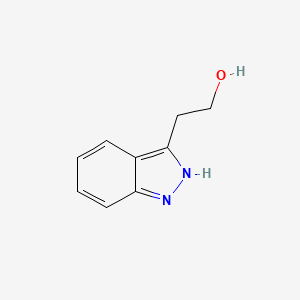
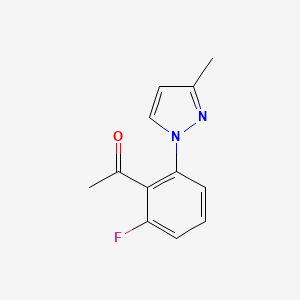

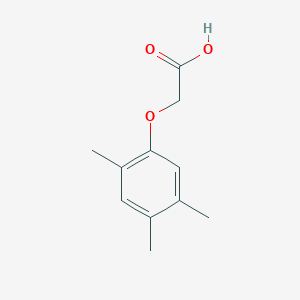
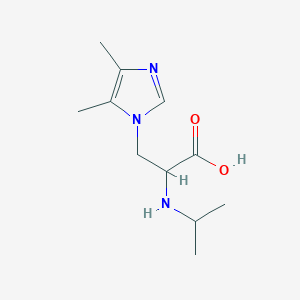
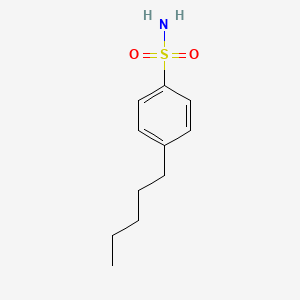
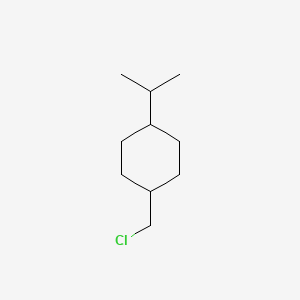

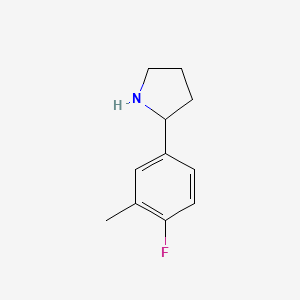
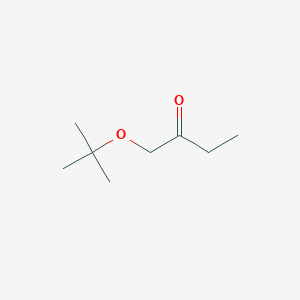
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
